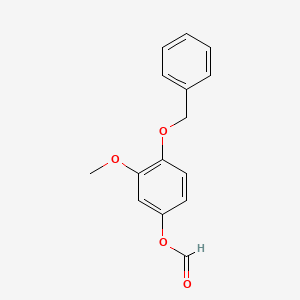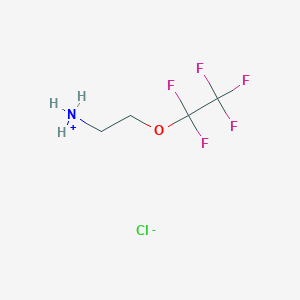
2-Pentafluoroethyloxy-ethyl-ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentafluoroethyloxy-ethyl-ammonium chloride is a chemical compound with the molecular formula C4H7ClF5NO and a molecular weight of 215.55 g/mol . . This compound is characterized by the presence of a pentafluoroethyloxy group attached to an ethyl-ammonium chloride moiety.
Métodos De Preparación
The synthesis of 2-Pentafluoroethyloxy-ethyl-ammonium chloride typically involves the reaction of pentafluoroethanol with ethylene oxide to form 2-pentafluoroethyloxy-ethanol. This intermediate is then reacted with ammonia to produce 2-pentafluoroethyloxy-ethylamine, which is subsequently treated with hydrochloric acid to yield the final product, this compound .
Análisis De Reacciones Químicas
2-Pentafluoroethyloxy-ethyl-ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Pentafluoroethyloxy-ethyl-ammonium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentafluoroethyloxy-ethyl-ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ammonium chloride moiety can interact with negatively charged sites on proteins and other biomolecules, modulating their activity and function .
Comparación Con Compuestos Similares
2-Pentafluoroethyloxy-ethyl-ammonium chloride can be compared with other similar compounds, such as:
2-Fluoroethylamine hydrochloride: This compound has a similar structure but contains only one fluorine atom.
2-Trifluoroethyloxy-ethyl-ammonium chloride: This compound contains a trifluoroethyloxy group instead of a pentafluoroethyloxy group.
2-Chloroethylamine hydrochloride: This compound contains a chloroethyl group instead of a pentafluoroethyloxy group.
The presence of the pentafluoroethyloxy group in this compound makes it unique, as it imparts distinct chemical and physical properties, such as increased stability and lipophilicity .
Propiedades
Fórmula molecular |
C4H7ClF5NO |
|---|---|
Peso molecular |
215.55 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethoxy)ethylazanium;chloride |
InChI |
InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H |
Clave InChI |
AXBGRLAPITYELA-UHFFFAOYSA-N |
SMILES canónico |
C(COC(C(F)(F)F)(F)F)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


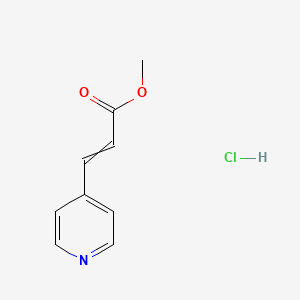
![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)


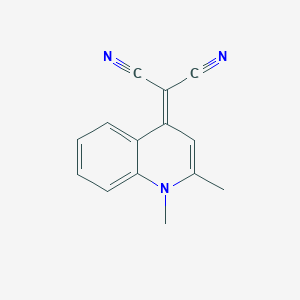
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

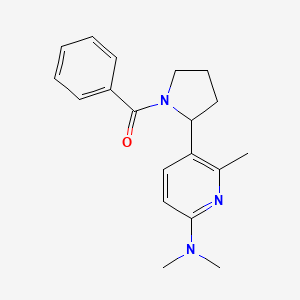
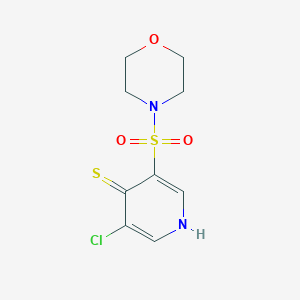
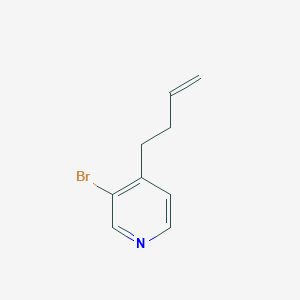
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
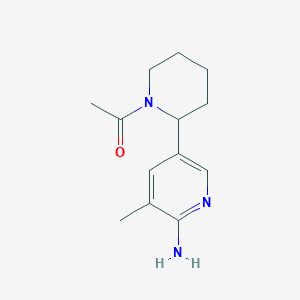
![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
